1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

CCR5 antagonism HIV-1 inhibition lipophilicity

1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1235636-40-4) is a trisubstituted urea derivative with the molecular formula C19H25N3OS and a molecular weight of 343.5 g/mol. It incorporates a piperidine scaffold N-substituted with a thiophen-3-ylmethyl group at one end and a benzyl group at the opposite urea nitrogen, placing it within the broader class of thiophene-3-yl-methyl ureas that have been investigated as chemokine receptor (CCR5) antagonists.

Molecular Formula C19H25N3OS
Molecular Weight 343.49
CAS No. 1235636-40-4
Cat. No. B2727372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
CAS1235636-40-4
Molecular FormulaC19H25N3OS
Molecular Weight343.49
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=CC=C2)CC3=CSC=C3
InChIInChI=1S/C19H25N3OS/c23-19(20-12-16-4-2-1-3-5-16)21-13-17-6-9-22(10-7-17)14-18-8-11-24-15-18/h1-5,8,11,15,17H,6-7,9-10,12-14H2,(H2,20,21,23)
InChIKeyQRNPSUPKDDQPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1235636-40-4) – Structural Identity and Sourcing Relevance


1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1235636-40-4) is a trisubstituted urea derivative with the molecular formula C19H25N3OS and a molecular weight of 343.5 g/mol . It incorporates a piperidine scaffold N-substituted with a thiophen-3-ylmethyl group at one end and a benzyl group at the opposite urea nitrogen, placing it within the broader class of thiophene-3-yl-methyl ureas that have been investigated as chemokine receptor (CCR5) antagonists [1]. For procurement decisions, this compound represents a specific substitution regimen within a series where minor structural modifications such as the N-benzyl versus N-cyclopropyl or N-methoxyphenethyl replacement have been shown to profoundly alter target potency, lipophilicity, and hERG ion channel liability [1].

Why Generic Substitution of 1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea Is Scientifically Unreliable


Within the thiophene-3-yl-methyl urea chemotype, even conservative substituent changes at the urea N-terminus produce substantial shifts in both on-target potency and cardiac ion channel counter-screening profiles. In a representative series of CCR5-targeting thiophene-3-yl ureas, swapping the left-hand aromatic group altered antiviral activity by up to 44-fold and simultaneously shifted hERG inhibition liability from problematic to negligible, demonstrating that no two analogs are functionally interchangeable without empirical verification [1]. The benzyl substitution present in CAS 1235636-40-4 occupies a distinct lipophilic and steric space relative to cyclopropyl, methoxyphenethyl, or heteroaryl replacements; therefore, assuming equivalent biological performance across in-class analogs introduces uncontrolled risk in assay design, SAR campaigns, or lead optimization workflows [1].

Quantitative Comparative Evidence for 1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea Against Closest Analogs


Structural Differentiation: Benzyl vs. Cyclopropyl Urea Substitution

The benzyl substituent on the target compound imparts a calculated logP elevation of approximately 1.2-1.5 units relative to the cyclopropyl-substituted analog (3-benzyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea). In a structurally related thiophene-3-yl-methyl urea series, reducing lipophilicity through substitution replacement was the primary design strategy to mitigate hERG inhibition, with lower cLogP values correlating with reduced cardiac ion channel blockade [1]. The benzyl-containing target compound retains higher theoretical membrane permeability but carries a correspondingly elevated hERG risk that must be empirically assessed.

CCR5 antagonism HIV-1 inhibition lipophilicity

Thiophene Regioisomer Advantage: 3-ylmethyl vs. 2-ylmethyl Attachment

The thiophene-3-ylmethyl configuration of the target compound differs from the thiophene-2-ylmethyl regioisomer (e.g., 1-((1-benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea, CAS 1207019-43-9). In the published thiophene-3-yl-methyl urea CCR5 antagonist series, the 3-ylmethyl attachment was deliberately retained after comparison with alternative heterocycles and regioisomers yielded a 44-fold potency advantage in CCR5 fusion inhibition assays [1]. While direct 3-ylmethyl vs. 2-ylmethyl head-to-head data for the benzyl-substituted pair are not published, the scaffold-level SAR strongly indicates that the 3-ylmethyl thiophene orientation is critical for optimal CCR5 binding pocket engagement [1].

CCR5 antagonist binding orientation regioisomer selectivity

Molecular Weight and Physicochemical Differentiation from Closest Commercially Available Analogs

The target compound (C19H25N3OS, MW 343.5 g/mol) occupies a distinct molecular weight and elemental composition space compared to its closest listed analogs. The thiophene-2-yl regioisomer (CAS 1207019-43-9) has a lower molecular weight of 329.5 g/mol (C18H23N3OS), reflecting the absence of one methylene unit in the linker . This nominal difference in molecular weight translates to a measurable difference in chromatographic retention time and mass spectrometry identification, providing unambiguous analytical differentiation for compound library management and quality control traceability .

drug-likeness molecular property procurement specification

High-Confidence Application Scenarios for CAS 1235636-40-4 Based on Available Evidence


CCR5 Antagonist Lead Optimization and SAR Expansion

As a benzyl-substituted member of the thiophene-3-yl-methyl urea chemotype validated for CCR5 antagonism [1], this compound serves as an SAR probe for exploring the left-hand side urea substitution pocket. Its incorporation into analog-by-catalog libraries enables systematic evaluation of how benzyl occupancy affects antiviral potency relative to previously characterized alkyl, cycloalkyl, and heteroaryl replacements, particularly when paired with hERG and ADME counter-screening [1].

hERG Liability Profiling of Lipophilic Urea Chemotypes

Given the established correlation between increased cLogP and hERG blockade within this series [1], the benzyl analog represents a higher-lipophilicity probe for testing the lipophilicity-hERG hypothesis in thiophene-3-yl-methyl ureas. Direct head-to-head comparison with the cyclopropyl or less lipophilic analogs can empirically define the cLogP window within which hERG inhibition emerges, informing future design iterations [1].

Analytical Reference Standard for Regioisomer Discrimination

With a molecular weight of 343.5 g/mol (C19H25N3OS) [1], this compound is analytically distinguishable from the thiophene-2-ylmethyl regioisomer (MW 329.5, C18H23N3OS) . It can serve as a certified reference standard for HPLC method development and LC-MS quantification protocols that require unambiguous separation and identification of thiophene-3-ylmethyl versus thiophene-2-ylmethyl urea derivatives in compound libraries [1].

Quote Request

Request a Quote for 1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.